molecular formula C13H15NO B13475867 1-(3-Methoxy-2-methylphenyl)cyclobutanecarbonitrile

1-(3-Methoxy-2-methylphenyl)cyclobutanecarbonitrile

Cat. No.: B13475867
M. Wt: 201.26 g/mol
InChI Key: CKPSXZINMKHLCB-UHFFFAOYSA-N
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Description

1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cyclobutanes. Cyclobutanes are cyclic hydrocarbons with a four-membered ring structure. This compound is characterized by the presence of a methoxy group (-OCH3) and a methyl group (-CH3) attached to the phenyl ring, along with a nitrile group (-CN) attached to the cyclobutane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, such as 3-methoxy-2-methylphenylacetonitrile, using a cyclizing agent like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles, such as halides, amines, or alcohols, under suitable conditions

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, reduced nitriles

    Substitution: Substituted cyclobutanes with different functional groups

Scientific Research Applications

1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile depends on its specific application and the molecular targets involved. In biological systems, the compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects. The nitrile group can participate in hydrogen bonding or other interactions with target molecules, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(3-methoxyphenyl)cyclobutane-1-carbonitrile: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.

    1-(2-methylphenyl)cyclobutane-1-carbonitrile: Lacks the methoxy group, which may influence its solubility and chemical properties.

    1-(3-methylphenyl)cyclobutane-1-carbonitrile:

The presence of both the methoxy and methyl groups in 1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile makes it unique and may contribute to its specific properties and applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C13H15NO/c1-10-11(5-3-6-12(10)15-2)13(9-14)7-4-8-13/h3,5-6H,4,7-8H2,1-2H3

InChI Key

CKPSXZINMKHLCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C2(CCC2)C#N

Origin of Product

United States

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